Fluorescent brightener 49, (E)- Fluorescent brightener 49, (E)-
Brand Name: Vulcanchem
CAS No.: 92629-80-6
VCID: VC18411214
InChI: InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
SMILES:
Molecular Formula: C32H26N12Na2O6S2
Molecular Weight: 784.7 g/mol

Fluorescent brightener 49, (E)-

CAS No.: 92629-80-6

Cat. No.: VC18411214

Molecular Formula: C32H26N12Na2O6S2

Molecular Weight: 784.7 g/mol

* For research use only. Not for human or veterinary use.

Fluorescent brightener 49, (E)- - 92629-80-6

Specification

CAS No. 92629-80-6
Molecular Formula C32H26N12Na2O6S2
Molecular Weight 784.7 g/mol
IUPAC Name disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Standard InChI InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;;
Standard InChI Key XTYKHCPNKDNILW-YHPRVSEPSA-L
Isomeric SMILES C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fluorescent brightener 49, (E)- features a central trans-ethylene bridge (E-configuration) connecting two benzene rings, each substituted with sulfonate (-SO₃⁻) groups and triazine moieties. The IUPAC name, disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, reflects its complex structure . The compound’s fluorescence arises from its extended π-conjugation system, which facilitates UV absorption (340–400 nm) and emission in the blue region (420–480 nm) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₂₆N₁₂Na₂O₆S₂
Molecular Weight784.7 g/mol
CAS Number92629-80-6
SolubilityWater-soluble (sulfonate groups)
Fluorescence Peak~450 nm

Spectroscopic Characteristics

Three-dimensional fluorescence profiling of structurally similar OBAs, such as OBA-C1 and OBA-P1, reveals concentration-dependent redshift phenomena and photodegradation under prolonged UV exposure . For instance, at higher concentrations, emission maxima shift to longer wavelengths (e.g., from 430 nm to 450 nm), a behavior likely shared by fluorescent brightener 49, (E)- due to its analogous stilbene backbone .

Synthesis and Industrial Applications

Industrial Use Cases

Fluorescent brightener 49, (E)- is predominantly employed in:

  • Textile Manufacturing: Compensating for natural fiber yellowing in cotton and polyester blends .

  • Paper Production: Improving brightness in high-quality printing papers.

  • Detergent Formulations: Enhancing the visual appeal of laundered fabrics (though less common due to regulatory scrutiny) .

Environmental and Toxicological Profile

Ecotoxicological Data

Limited studies on analogous stilbene-based OBAs provide insights into potential risks:

Table 2: Toxicity of Stilbene-Based Brighteners (Comparative Data)

CompoundAcute Toxicity (EC₅₀, algae)Chronic Toxicity (NOEC, algae)Chronic Toxicity (NOEC, daphnia)
FWA-110–100 mg/L1–10 mg/L1–10 mg/L
OBA-C1>100 mg/L>100 mg/L1–10 mg/L
Fluorescent B. 49Data unavailableData unavailableData unavailable

Stilbene derivatives like FWA-1 exhibit moderate to high acute toxicity to aquatic organisms, with chronic effects observed at lower concentrations . The sulfonate groups in fluorescent brightener 49, (E)- may reduce bioavailability, but its persistence in water systems remains a concern .

Degradation and Persistence

No specific data exist for fluorescent brightener 49, (E)-, but related OBAs show limited biodegradability in standard tests (e.g., <20% degradation over 28 days) . Photodegradation under UV light is possible but generates unknown byproducts, necessitating advanced oxidation process (AOP) studies .

Recent Research and Future Directions

Photophysical Studies

Recent investigations into similar compounds highlight the role of substituents in tuning fluorescence efficiency. For example, electron-donating groups (e.g., -NH₂) on triazine rings enhance quantum yields, a property likely applicable to fluorescent brightener 49, (E)- . Time-resolved fluorescence spectroscopy could elucidate its excited-state dynamics.

Regulatory and Sustainability Challenges

The Danish Environmental Protection Agency emphasizes substituting OBAs with lower-toxicity alternatives, driven by stricter EU regulations (e.g., REACH) . Future research should prioritize:

  • Green Synthesis Routes: Enzymatic catalysis or solvent-free reactions to reduce waste.

  • Eco-Toxicogenomics: Assessing gene expression changes in exposed organisms.

  • Lifecycle Analysis: Quantifying environmental footprints from production to disposal.

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